molecular formula C15H13N B182963 2-(4-methylphenyl)-1H-indole CAS No. 55577-25-8

2-(4-methylphenyl)-1H-indole

Cat. No.: B182963
CAS No.: 55577-25-8
M. Wt: 207.27 g/mol
InChI Key: VPXGIHGJJJBJFP-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a 4-methylphenyl group attached to the second position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, 4-methylphenylhydrazine and a suitable ketone or aldehyde precursor are used.

Another method involves the palladium-catalyzed cross-coupling reaction, where a 4-methylphenyl halide reacts with an indole derivative in the presence of a palladium catalyst and a base. This method offers high yields and selectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products Formed

The major products formed from these reactions include indole-2-carboxylic acids, hydrogenated indole derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-methylphenyl)-1H-indole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-indole: Similar structure but lacks the methyl group on the phenyl ring.

    2-(4-chlorophenyl)-1H-indole: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

    2-(4-methoxyphenyl)-1H-indole: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

2-(4-methylphenyl)-1H-indole is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

2-(4-methylphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXGIHGJJJBJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303469
Record name 2-(4-methylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55577-25-8
Record name 55577-25-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylphenyl)-1H-indole
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Synthesis routes and methods

Procedure details

The general procedure was used to convert 1-Ethynyl-4-methyl-benzene and 2-iodoaniline to the title product. Purification by flash chromatography gave the analytically pure product as a white solid, 74% yield. 1H NMR (300 MHz, DMSO) δ 11.47 (s, 1H), 7.74 (d, J=7.72, 2H), 7.50 (d, J=7.72, 2H), 7.38 (d, J=7.91, 1H), 7.25 (d, J=7.72, 2H), 7.11-7.06 (t, J=7.91, 1H), 7.01-6.96 (t, J=7.35, 1H), 6.83 (s, 1H), 2.34 (s, 3H). 13C NMR (75 MHz, DMSO) δ 138.63, 137.85, 137.60, 130.31, 129.55, 125.77, 122.17, 120.72, 120.14, 112.04, 98.89, 21.65. Anal. Calcd. for C15H13N: C, 86.92; H, 6.32; N, 6.67. Found C, 86.69; H, 6.24; N, 6.76. m.p.: 213-215° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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